molecular formula C7H7NO4 B1582399 3-(hydroxymethyl)-4-nitrophenol CAS No. 60463-12-9

3-(hydroxymethyl)-4-nitrophenol

Cat. No.: B1582399
CAS No.: 60463-12-9
M. Wt: 169.13 g/mol
InChI Key: ODWVFIWBWJXDMT-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-4-nitrophenol is an organic compound with a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-4-nitrophenol typically involves the nitration of 3-(hydroxymethyl)phenol. This can be achieved by reacting 3-(hydroxymethyl)phenol with a nitrating agent such as a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or sodium borohydride (NaBH₄).

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as halogenation or alkylation, using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃).

Major Products Formed

    Oxidation: 3-(carboxymethyl)-4-nitrophenol.

    Reduction: 3-(hydroxymethyl)-4-aminophenol.

    Substitution: Halogenated derivatives such as 3-(hydroxymethyl)-4-chlorophenol.

Scientific Research Applications

3-(hydroxymethyl)-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-4-nitrophenol depends on its specific application. For instance, in biological systems, the compound may interact with cellular components through its hydroxymethyl and nitro groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenol: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    3-(hydroxymethyl)phenol: Lacks the nitro group, resulting in different reactivity and applications.

    3-nitrophenol:

Uniqueness

3-(hydroxymethyl)-4-nitrophenol is unique due to the presence of both hydroxymethyl and nitro groups on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.

Properties

IUPAC Name

3-(hydroxymethyl)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWVFIWBWJXDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975871
Record name 3-(Hydroxymethyl)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60463-12-9
Record name Benzenemethanol, 5-hydroxy-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060463129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hydroxymethyl)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-2-nitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-Hydroxy-2-nitrobenzyl alcohol (ONB) a promising component in drug delivery systems?

A1: ONB's appeal lies in its photocleavable nature. [, , , ] This means that exposure to ultraviolet (UV) light can break down ONB, triggering the release of molecules attached to it. This property is particularly valuable for designing controlled drug delivery systems, where the release of therapeutic agents can be precisely timed and localized using light.

Q2: How is ONB incorporated into drug delivery systems?

A2: ONB often serves as a linker between different segments of a polymer chain, creating what are known as block copolymers. [, , , , ] These copolymers are designed to self-assemble into tiny particles called micelles in aqueous environments. ONB can be strategically positioned at the junction point between the hydrophilic and hydrophobic blocks of these copolymers.

Q3: What happens to these ONB-containing micelles upon exposure to UV light?

A3: When these micelles are exposed to UV light, the ONB linker breaks down. [, , ] This disrupts the micelle structure, causing it to disassemble and release any encapsulated drug molecules. This mechanism allows for targeted drug release at the desired time and location.

Q4: Can you provide an example of ONB's application in targeted drug delivery?

A4: Researchers have successfully synthesized folate-conjugated, photocleavable polymers incorporating ONB as a linker. [] These polymers self-assemble into micelles that can efficiently encapsulate the anti-cancer drug doxorubicin. The folate component allows for targeted delivery to cancer cells, which often overexpress folate receptors. Upon reaching the target cells and subsequent exposure to UV light, the ONB linker breaks down, releasing doxorubicin specifically at the tumor site.

Q5: Beyond light, are there other stimuli that can trigger drug release from ONB-containing systems?

A5: Yes, researchers have developed dual-stimuli-responsive glycopolymers incorporating both ONB and a redox-cleavable disulfide bond as linkers. [] These systems respond to both UV light and the presence of reducing agents like DL-dithiothreitol (DTT). This dual-responsiveness offers enhanced control over drug release. For instance, the reducing environment within tumor cells could act as an additional trigger, further improving the specificity of drug delivery.

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